molecular formula C12H18N2O B14063952 N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide CAS No. 101374-15-6

N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide

Cat. No.: B14063952
CAS No.: 101374-15-6
M. Wt: 206.28 g/mol
InChI Key: GFNPFPDWMHZQCO-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-[methyl(3-methylphenyl)amino]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- typically involves the reaction of 3-methylphenylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Acetamide, N-(3-methylphenyl)-: Similar structure but lacks the 2-[methylamino]ethyl group.

    Acetamide, N-methyl-: Simpler structure with only a methyl group attached to the nitrogen atom.

Uniqueness: Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- is unique due to the presence of both the 3-methylphenyl and 2-[methylamino]ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

101374-15-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[2-(N,3-dimethylanilino)ethyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-10-5-4-6-12(9-10)14(3)8-7-13-11(2)15/h4-6,9H,7-8H2,1-3H3,(H,13,15)

InChI Key

GFNPFPDWMHZQCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)CCNC(=O)C

Origin of Product

United States

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